molecular formula C10H9F3O2 B13079884 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13079884
M. Wt: 218.17 g/mol
InChI Key: IYAFNCQGLLYDMS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid emerged from advancements in fluoroorganic chemistry during the late 20th and early 21st centuries. Fluorinated aromatic compounds gained prominence due to their enhanced metabolic stability and bioavailability in pharmaceutical agents, driven by fluorine’s electronegativity and small atomic radius. Early work on trifluorophenyl-containing molecules, such as sitagliptin (an antidiabetic drug), highlighted the importance of fluorinated aromatic rings in modulating biological activity.

The specific development of this compound likely arose from efforts to optimize steric and electronic properties in drug intermediates. For example, patents detailing processes for synthesizing 2-methyl-2′-phenylpropionic acid derivatives underscore industrial interest in branched propanoic acids as antihistamine precursors. The introduction of fluorine atoms at the 2,4,5-positions of the phenyl ring would have been motivated by the need to fine-tune lipophilicity and resistance to oxidative degradation.

Property Value Source Analogue
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
CAS Number 1314671-12-9*
Key Functional Groups Carboxylic acid, trifluorophenyl, methyl branch

*Note: The CAS number corresponds to a structural isomer (2,3,4-trifluorophenyl variant) but shares analogous synthetic pathways.

Structural Significance in Fluorinated Compounds

The molecule’s structure features a trifluorophenyl group attached to a quaternary carbon center, which is further bonded to a methyl group and a carboxylic acid moiety. This arrangement introduces three critical effects:

  • Steric Hindrance : The methyl and trifluorophenyl groups create a congested environment around the carboxylic acid, influencing reactivity in esterification or amidation reactions.
  • Electronic Modulation : Fluorine atoms at the 2,4,5-positions withdraw electron density via inductive effects, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group (pKₐ ~3-4).
  • Hydrophobic Character : The trifluorophenyl moiety increases lipophilicity, as evidenced by logP values >2 for related compounds, making the molecule suitable for membrane penetration in drug delivery.

Comparative studies of fluorinated propanoic acids reveal that the position of fluorine substituents profoundly impacts molecular interactions. For instance, 2,4,5-trifluorophenylacetic acid—a structural analog—exhibits strong coordination with lead clusters in perovskite solar cells, improving device efficiency by passivating defects. Similarly, the meta- and para-fluorine atoms in this compound likely facilitate π-stacking interactions in protein binding pockets, a feature exploited in kinase inhibitor design.

Position Within Propanoic Acid Derivatives

Propanoic acid derivatives are characterized by a three-carbon backbone with a terminal carboxylic acid group. Substituents on the central carbon atom define their chemical and biological profiles:

  • Methyl Branches : The 2-methyl group in this compound stabilizes the molecule against enzymatic degradation by introducing steric shielding, a strategy employed in prodrug designs.
  • Aromatic Fluorination : Fluorine atoms on the phenyl ring enhance binding affinity to hydrophobic protein domains, as seen in nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.

The compound’s structural hybridity bridges two pharmacophoric motifs:

  • Fluorinated Aromatics : Used in antidepressants (e.g., fluoxetine) and anticancer agents for their metabolic stability.
  • Branched Carboxylic Acids : Found in profen-class NSAIDs and lipid-lowering agents (e.g., fenofibrate).

Synthetic routes to similar molecules often involve Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions. For example, the preparation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate via trichloroacetimidate intermediates demonstrates the versatility of propanoic acid derivatives in accessing diverse pharmacophores.

In materials science, the compound’s fluorine content and rigid structure suggest potential as a monomer for high-performance polymers or as a surface-modifying agent in nanotechnology. Future research directions could explore its utility in covalent organic frameworks (COFs) or as a ligand in catalytic systems.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-7(12)8(13)4-6(5)11/h3-4H,1-2H3,(H,14,15)

InChI Key

IYAFNCQGLLYDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Condensation Route

One of the primary preparation methods involves a Friedel-Crafts acylation reaction followed by a condensation step. This method is adapted from a related synthesis of 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid and can be applied analogously to the trifluorophenyl derivative with modifications to accommodate the trifluoro substitution pattern.

Key Steps:

  • Friedel-Crafts Reaction: Aluminum chloride is dissolved in methylene dichloride, and alpha-chloro propionyl chloride is added dropwise at low temperature (-5 to 0 °C). Then, 2-methyl-substituted trifluorophenyl propylene (analogous to 2-methyl isophthalic acid-phenyl propylene) is added under the same temperature conditions. The reaction mixture undergoes hydrolysis and extraction to yield a chloroacetone intermediate.

  • Condensation Reaction: The chloroacetone intermediate is refluxed in toluene with p-toluenesulfonic acid (tosic acid) at 100–115 °C to form a chloropropyl-substituted aryl ester.

  • Rearrangement: The chloropropyl ester undergoes rearrangement in the presence of zinc oxide at 140–160 °C to yield a dimethyl-chloropropyl aryl propionate ester.

  • Hydrolysis: The ester is hydrolyzed with sodium hydroxide at 70–85 °C to form the sodium salt of the target acid.

  • Acidification: Acidification with hydrochloric acid converts the sodium salt to the free acid form of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid.

  • Purification: Recrystallization from normal hexane achieves purity above 99%.

Step Reagents/Conditions Temperature (°C) Time Product/Intermediate
Friedel-Crafts AlCl3, CH2Cl2, alpha-chloro propionyl chloride -5 to 0 - Chloroacetone intermediate
Condensation Tosic acid, toluene reflux 100–115 Reflux hours Chloropropyl-substituted aryl ester
Rearrangement ZnO, toluene/dioxane 140–160 - Dimethyl-chloropropyl aryl propionate ester
Hydrolysis NaOH, toluene solution 70–85 - Sodium salt of aryl propionic acid
Acidification HCl Room temp - This compound
Purification Recrystallization with normal hexane - - Purity > 99%

This method is notable for its relatively low reaction temperatures, high yields, and cost-effectiveness due to recyclable solvents and reagents.

Direct Synthesis via Fluorinated Phenylacetic Acid Intermediates

Another approach involves the preparation of fluorinated phenylacetic acid derivatives as intermediates, which can then be elaborated to the target compound.

  • Synthesis of 2,4,5-trifluorophenylacetic acid is performed by halogenation and substitution reactions on fluorobenzene derivatives, followed by esterification and hydrolysis steps.

  • The key intermediate, 2,4,5-trifluorophenylacetic acid, can be obtained by controlled reaction sequences involving fluorobenzene, chlorinated reagents, and base-mediated hydrolysis.

  • The yield of 2,4,5-trifluorophenylacetic acid is reported around 25% molar yield in some processes, with purification by extraction and acidification steps.

  • Subsequent alkylation or methylation at the alpha position of the acetic acid moiety can furnish the 2-methyl substituted propanoic acid derivative.

This method emphasizes the importance of controlling reaction conditions to avoid formation of geometric isomers and side products.

Chloromethylation and Esterification of Phenylpropionic Acid Derivatives

A related synthetic strategy involves the chloromethylation of 2-phenylpropionic acid followed by esterification to prepare methyl esters, which can be hydrolyzed or further modified to obtain the target acid.

  • Chloromethylation: 2-Phenylpropionic acid is reacted with formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid at controlled temperatures (20–100 °C) for 10–30 hours to yield 2-(4-chloromethylphenyl)propanoic acid.

  • Esterification: The acid is then reacted with methanol and thionyl chloride at 45–65 °C for 12–24 hours to form the methyl ester.

  • The methyl ester can be purified by vacuum distillation, yielding products with high purity (99.2–99.4%) and good molar yields (90–93%).

  • This method is characterized by simple production steps, high product purity, and efficient conversion rates.

Step Reagents/Conditions Temperature (°C) Time Product/Intermediate
Chloromethylation Formaldehyde, HCl, H2SO4 20–100 10–30 hours 2-(4-chloromethylphenyl)propanoic acid
Esterification Methanol, thionyl chloride 45–65 12–24 hours 2-(4-chloromethylphenyl)methyl propionate (methyl ester)
Purification Vacuum distillation - - High purity methyl ester

Though this method is described for chloromethyl derivatives, analogous fluorinated phenylpropionic acids can be synthesized by adapting the chloromethylation step to fluorinated substrates and further functionalizing to the trifluorophenyl target compound.

Summary Table of Preparation Methods

Method Key Reactions Advantages Limitations
Friedel-Crafts + Condensation Friedel-Crafts acylation, condensation, rearrangement, hydrolysis, acidification High purity (>99%), cost-effective, scalable Requires careful temperature control and multiple steps
Fluorophenylacetic Acid Route Halogenation, substitution, hydrolysis Direct access to fluorinated intermediates Moderate yields (~25%), complex purification
Chloromethylation + Esterification Chloromethylation, esterification, purification Simple process, high purity methyl esters Adaptation needed for trifluorophenyl substitution

Research Findings and Notes

  • The Friedel-Crafts based method provides a robust synthetic route with yields and purities suitable for industrial application. The use of aluminum chloride and toluene as solvents and catalysts is well-established in aromatic acylation chemistry.

  • The fluorinated phenylacetic acid preparation route is valuable for accessing specific fluorinated intermediates but may require optimization to improve yields and reduce isomeric impurities.

  • Chloromethylation and esterification methods offer straightforward synthetic steps with high purity products but may need modification to incorporate trifluorophenyl groups effectively.

  • Purification techniques such as recrystallization and vacuum distillation are critical for achieving the desired purity levels (>99%) necessary for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid

  • Structure: Substitutes the methyl group with an amino group, forming an α-amino acid.
  • Applications : Used in peptide synthesis (e.g., Fmoc-protected derivative for solid-phase synthesis).
  • Key Differences: The amino group enables incorporation into peptides, while the methyl group in the target compound favors small-molecule applications. Fluorine atoms enhance resistance to enzymatic degradation.

3-(4,5-Difluoro-2-methoxyphenyl)propanoic Acid

  • Structure : Contains two fluorines (4,5-difluoro) and a methoxy group at the 2-position.
  • Key Differences : The methoxy group increases electron density, contrasting with the electron-withdrawing trifluorophenyl group. This difference impacts acidity (pKa) and solubility.

2-(3-Fluoro-4-phenylphenyl)propanoic Acid (Ansaid)

  • Structure : Biphenyl system with a single fluorine.
  • Applications: Nonsteroidal anti-inflammatory drug (NSAID).

Halogenated Propanoic Acid Derivatives

2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)

  • Structure: Chlorinated phenoxy group instead of fluorinated phenyl.
  • Applications : Herbicide (banned in agriculture due to toxicity).
  • Key Differences : Chlorine’s larger atomic size and lower electronegativity reduce metabolic stability compared to fluorine. Toxicity profiles differ significantly.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid N/A C10H9F3O2 2-methyl, 2,4,5-trifluorophenyl High lipophilicity, potential NSAID N/A
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid 749847-57-2 C9H7F3NO2 Amino, 2,4,5-trifluorophenyl Peptide synthesis (Fmoc derivative)
2-(2,4,5-Trichlorophenoxy)propanoic acid 93-72-1 C9H7Cl3O3 2,4,5-Trichlorophenoxy Banned herbicide (Silvex)
3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid N/A C10H10F2O3 4,5-Difluoro, 2-methoxy Altered pKa due to methoxy

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 218.17 N/A ~3.2 (high)
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid 239.16 N/A ~1.8
3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid 216.18 N/A ~2.5
2-(3-Fluoro-4-phenylphenyl)propanoic acid 258.27 N/A ~3.0

Research Findings and Implications

  • Fluorine Substitution: Trifluorophenyl groups improve metabolic stability and membrane permeability compared to chlorinated or non-halogenated analogues.
  • Toxicity : Chlorinated derivatives (e.g., Silvex) exhibit higher environmental persistence and toxicity than fluorinated counterparts.

Biological Activity

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their pharmacological properties, particularly in the realm of drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H11F3O2C_{11}H_{11}F_3O_2. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, often leading to improved biological activity.

Research indicates that compounds with trifluoromethyl groups can exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to increase the potency of certain compounds against enzymes such as reverse transcriptase and various kinases due to enhanced binding interactions .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of similar structures can inhibit the growth of cancer cells by inducing apoptosis and affecting cell cycle progression through pathways involving heat shock proteins (HSPs) like TRAP1 .

Anticancer Activity

A series of studies have explored the anticancer potential of related compounds. For example:

  • In vitro Studies : Compounds similar to this compound showed significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (μM)
7aHCT-1160.69
7gHeLa0.12
DoxorubicinHCT-1162.29

Case Studies

  • Study on Antiproliferative Activity : A study conducted on a series of methyl esters derived from propanoic acids demonstrated that modifications with trifluoromethyl groups significantly enhanced their anticancer properties. The study utilized molecular docking techniques to elucidate binding affinities to target proteins involved in cancer cell proliferation .
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of trifluoromethyl-containing drugs has shown that these compounds often exhibit prolonged half-lives and enhanced bioavailability due to their lipophilic nature .

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